1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene
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Overview
Description
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene is an organic compound characterized by a benzene ring substituted with three pyrazole groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, making it a valuable ligand in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene. One common method includes dissolving 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran (THF) and stirring the mixture at reflux for 2 hours. After cooling to room temperature, a solution of 1,3,5-tris(bromomethyl)benzene is added, and the reaction is allowed to proceed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyrazole groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the pyrazole rings .
Scientific Research Applications
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit catalytic activity, facilitating various chemical reactions. The pyrazole groups provide multiple coordination sites, enhancing the stability and reactivity of the complexes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene: Similar structure but with methyl groups on the pyrazole rings.
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene: Contains imidazole groups instead of pyrazole.
1,3,5-Tris((1H-1,2,3-triazol-1-yl)methyl)benzene: Features triazole groups in place of pyrazole.
Uniqueness
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene is unique due to its specific arrangement of pyrazole groups, which provides distinct coordination chemistry properties. This makes it particularly valuable in forming stable metal complexes with diverse catalytic applications .
Properties
Molecular Formula |
C18H18N6 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[[3,5-bis(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C18H18N6/c1-4-19-22(7-1)13-16-10-17(14-23-8-2-5-20-23)12-18(11-16)15-24-9-3-6-21-24/h1-12H,13-15H2 |
InChI Key |
IRBWFDAPHKEMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2=CC(=CC(=C2)CN3C=CC=N3)CN4C=CC=N4 |
Origin of Product |
United States |
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